molecular formula C19H21N3O2 B2870254 1-(5-Oxo-1-phenylpyrrolidin-3-yl)-3-phenethylurea CAS No. 894005-61-9

1-(5-Oxo-1-phenylpyrrolidin-3-yl)-3-phenethylurea

Cat. No.: B2870254
CAS No.: 894005-61-9
M. Wt: 323.396
InChI Key: QYGVWOSXJAGLBB-UHFFFAOYSA-N
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Description

1-(5-Oxo-1-phenylpyrrolidin-3-yl)-3-phenethylurea is a synthetic organic compound that belongs to the class of urea derivatives This compound is characterized by the presence of a pyrrolidinone ring, a phenyl group, and a phenethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Oxo-1-phenylpyrrolidin-3-yl)-3-phenethylurea typically involves the following steps:

    Formation of the Pyrrolidinone Ring: The pyrrolidinone ring can be synthesized through the cyclization of a suitable precursor, such as an amino acid derivative or a keto acid.

    Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction, where a benzene ring is acylated using an acyl chloride in the presence of a Lewis acid catalyst.

    Formation of the Urea Derivative: The final step involves the reaction of the pyrrolidinone derivative with phenethyl isocyanate to form the urea derivative.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This can include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(5-Oxo-1-phenylpyrrolidin-3-yl)-3-phenethylurea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol or to reduce other functional groups.

    Substitution: The phenyl and phenethyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and alcohols are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(5-Oxo-1-phenylpyrrolidin-3-yl)-3-phenethylurea has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(5-Oxo-1-phenylpyrrolidin-3-yl)-3-phenethylurea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

1-(5-Oxo-1-phenylpyrrolidin-3-yl)-3-phenethylurea can be compared with other similar compounds, such as:

    1-(5-Oxo-1-phenylpyrrolidin-3-yl)-3-phenylurea: This compound lacks the phenethyl group, which may affect its chemical reactivity and biological activity.

    1-(5-Oxo-1-phenylpyrrolidin-3-yl)-3-benzylurea: The presence of a benzyl group instead of a phenethyl group can lead to differences in solubility and interaction with molecular targets.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-(5-oxo-1-phenylpyrrolidin-3-yl)-3-(2-phenylethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O2/c23-18-13-16(14-22(18)17-9-5-2-6-10-17)21-19(24)20-12-11-15-7-3-1-4-8-15/h1-10,16H,11-14H2,(H2,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYGVWOSXJAGLBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=CC=C2)NC(=O)NCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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